Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-bromophenyl)-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a benzodioxole moiety, a bromophenyl group, and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents such as toluene and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, sodium hydride for deprotonation, and various organic solvents such as dimethylformamide and toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
BENZODIOXOLE DERIVATIVES: These derivatives are known for their biological activities, including COX inhibition and cytotoxic effects.
Uniqueness
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-BROMOPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H18BrN2O6P |
---|---|
Molecular Weight |
481.2 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C19H18BrN2O6P/c1-24-29(23,25-2)19-18(28-17(22-19)13-4-6-14(20)7-5-13)21-10-12-3-8-15-16(9-12)27-11-26-15/h3-9,21H,10-11H2,1-2H3 |
InChI Key |
FRHZMVKSMOPZQH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.